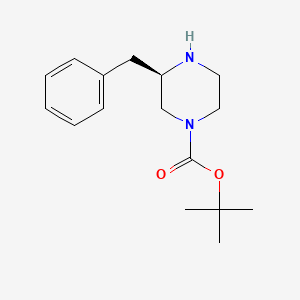

(R)-1-Boc-3-benzylpiperazine

説明

Piperazine as a Privileged Scaffold in Drug Discovery and Medicinal Chemistry

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is widely regarded as a "privileged scaffold" in medicinal chemistry. nih.govtandfonline.comresearchgate.netrsc.org This designation is attributed to its unique combination of properties that make it an ideal structural component for drug design. tandfonline.comresearchgate.net Piperazine is a water-soluble, basic moiety whose physicochemical characteristics can be readily modulated by adding substituents to its nitrogen and carbon atoms. tandfonline.com

The two nitrogen atoms allow for the introduction of two different substituent groups, enabling fine-tuning of a molecule's biological activity and pharmacokinetic profile. researchgate.net Its chemical reactivity and conformational flexibility facilitate its use as a linker between different pharmacophores or as a core scaffold to orient functional groups for optimal interaction with biological targets. tandfonline.com These characteristics have made the piperazine ring a crucial tool for medicinal chemists to enhance properties like solubility, bioavailability, and receptor binding affinity. nih.govtandfonline.com

Prevalence in FDA-Approved Pharmaceuticals

The piperazine scaffold is a prominent feature in a vast number of pharmaceuticals approved by the U.S. Food and Drug Administration (FDA). nih.govtandfonline.com It is estimated that approximately 75% of FDA-approved drugs are nitrogen-containing heterocycles, with piperazine being the third most common structure within this category. researchgate.netresearchgate.net An analysis of small-molecule drugs approved between 2012 and 2023 identified 36 that contain a piperazine ring system. thieme-connect.com This prevalence spans a wide array of therapeutic categories, demonstrating the scaffold's broad utility in drug development. tandfonline.comwisdomlib.org

Table 1: Examples of FDA-Approved Drugs Containing a Piperazine Scaffold

| Drug Name | Therapeutic Class |

|---|---|

| Imatinib | Anticancer |

| Olaparib | Anticancer |

| Vortioxetine | Antidepressant |

| Clozapine | Antipsychotic |

| Ciprofloxacin | Antibiotic |

| Maraviroc | Antiviral (HIV) |

| Cetirizine | Antihistamine |

Therapeutic Versatility of Piperazine Derivatives

The structural attributes of the piperazine ring have allowed for its incorporation into drugs targeting a wide range of diseases. nih.govtandfonline.comwisdomlib.org Its derivatives have shown significant therapeutic potential in numerous areas of medicine. researchgate.netsci-hub.ru

Piperazine derivatives are integral to the development of modern anticancer therapies. researchgate.nettubitak.gov.trnih.gov The scaffold is present in numerous FDA-approved anticancer drugs where it often plays a key role in the molecule's mechanism of action, such as inhibiting tyrosine kinases or other enzymes crucial for cancer cell proliferation. tubitak.gov.trresearchgate.net For example, Imatinib, a tyrosine kinase inhibitor used to treat chronic myeloid leukemia, features a piperazine moiety that is critical for its activity. researchgate.net Similarly, Olaparib, a PARP inhibitor for certain types of cancer, also incorporates this versatile ring system. researchgate.netresearchgate.net Research has shown that piperazine-containing compounds can inhibit tumor growth through various mechanisms, including cell cycle arrest and induction of apoptosis. nih.govnih.gov

Table 2: Selected FDA-Approved Piperazine-Based Anticancer Drugs

| Drug Name | Target/Mechanism |

|---|---|

| Abemaciclib | CDK4/6 inhibitor |

| Bosutinib | Tyrosine kinase inhibitor |

| Dasatinib | Tyrosine kinase inhibitor |

| Imatinib | Tyrosine kinase inhibitor |

| Olaparib | PARP inhibitor |

| Ponatinib | Tyrosine kinase inhibitor |

| Venetoclax | BCL-2 inhibitor |

Source: researchgate.net

The piperazine nucleus is a key pharmacophore in the development of agents to combat microbial infections. ijcmas.comderpharmachemica.comapjhs.com Numerous studies have demonstrated the broad-spectrum antibacterial and antifungal properties of piperazine derivatives. researchgate.netderpharmachemica.comijbpas.com For instance, fluoroquinolone antibiotics such as Ciprofloxacin and Norfloxacin contain a piperazine ring which contributes to their potent antibacterial activity. ijcmas.com Researchers have synthesized and evaluated extensive libraries of piperazine-based compounds, identifying molecules with significant efficacy against various pathogenic bacteria, including resistant strains, and fungi like Candida albicans and Aspergillus niger. ijcmas.comderpharmachemica.comijbpas.commdpi.com

The piperazine moiety is a cornerstone in the design of drugs targeting the central nervous system (CNS). researchgate.netnih.gov Many piperazine derivatives exhibit pharmacological activity by modulating monoamine pathways, acting on serotonin, dopamine, and adrenergic receptors. researchgate.netnih.gov This has led to their successful application as antidepressants and antipsychotics. researchgate.netnih.gov Vortioxetine, an antidepressant, and Clozapine, an atypical antipsychotic, are prominent examples of marketed drugs that feature a piperazine ring. researchgate.netnih.gov The scaffold's ability to interact with multiple CNS receptors makes it a valuable component in the development of novel treatments for psychiatric disorders. researchgate.netresearchgate.net Phenothiazines with a piperazine structure, for instance, are among the most potent antipsychotic agents. pocketdentistry.com

Piperazine-containing compounds have emerged as significant antiviral agents, particularly in the fight against Human Immunodeficiency Virus (HIV). researchgate.netarabjchem.org The piperazine ring has been identified as a crucial element for the activity of certain HIV-1 inhibitors. researchgate.net For example, piperazine derivatives have been developed as potent CCR5 antagonists, which block a key receptor used by HIV to enter host cells. researchgate.net Maraviroc is an FDA-approved CCR5 antagonist that incorporates a piperazine-related structure. google.com Beyond HIV, piperazine derivatives have shown activity against a range of other viruses, establishing the scaffold as a pharmacologically important core for antiviral research. arabjchem.orgmdpi.com

Neuroprotective Activities

Piperazine derivatives have demonstrated significant potential as neuroprotective agents, targeting various mechanisms implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease. scienceopen.comsydney.edu.au Certain piperazine-based compounds have been designed as multi-target drugs that can reduce both amyloid and Tau pathologies, which are hallmarks of Alzheimer's, while also preserving memory in preclinical models. nih.gov For instance, ensaculine, a piperazine-coumarin derivative, has shown promise in slowing neurodegeneration by exhibiting neurotrophic and memory-enhancing effects. scienceopen.com Other novel piperazine derivatives have been synthesized to act as selective inhibitors of enzymes like histone deacetylase 6 (HDAC6), promoting neurite outgrowth and protecting neuronal cells from oxidative damage. nih.gov The arylpiperazine scaffold, in particular, has been explored for its antioxidant and neuroprotective activities against neurotoxicity. nih.gov Furthermore, piperazine derivatives are being developed as ligands for the translocator protein (TSPO), a target associated with neuroinflammation, and as selective sigma receptor radioligands for brain imaging, highlighting their diagnostic and therapeutic potential in neurology. sydney.edu.au

Other Therapeutic Areas

The therapeutic utility of the piperazine scaffold extends far beyond neuroprotection. encyclopedia.pubwisdomlib.org It is a key component in a multitude of drugs with diverse pharmacological actions. tandfonline.com

Antihistaminic and Anti-inflammatory: Many H1-receptor antagonists, commonly known as antihistamines, are based on the piperazine structure. brieflands.comingentaconnect.com Compounds like Cyclizine, a 1-benzhydryl-4-methyl-piperazine, exhibit both antihistaminic and anti-inflammatory properties. brieflands.com Research has shown that novel piperazine derivatives can significantly inhibit the release of inflammatory mediators like histamine and tumor necrosis factor-alpha (TNF-α), underscoring their potential in treating inflammatory conditions. wisdomlib.orgrjraap.com

Anti-ulcer: While less common, the piperazine scaffold has been investigated for its potential in treating ulcers. The mechanism often involves inhibiting the H+/K+ ATPase pump, a key enzyme in gastric acid secretion. informaticsjournals.co.in

Anthelmintic: Piperazine and its salts, such as piperazine citrate, are well-established anthelmintic agents used to treat parasitic worm infections. jocpr.comirphouse.com Their mechanism of action involves causing flaccid paralysis in the worms by targeting their GABA receptors, which leads to their expulsion from the host's system. informaticsjournals.co.inirphouse.com

| Therapeutic Area | Mechanism/Example of Action | Key Findings |

|---|---|---|

| Neuroprotective | Inhibition of amyloid/tau pathology, HDAC6 inhibition, TSPO ligand binding. sydney.edu.aunih.govnih.gov | Memory preservation in animal models, promotion of neurite outgrowth. scienceopen.comnih.govnih.gov |

| Antihistaminic | H1-receptor antagonism (e.g., Cyclizine). brieflands.com | Reduction in histamine release. rjraap.com |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines (e.g., TNF-α). wisdomlib.orgrjraap.com | Dose-dependent reduction of inflammatory markers. rjraap.com |

| Anti-ulcer | Inhibition of H+/K+ ATPase pump. informaticsjournals.co.in | Demonstrated potential in preclinical models. informaticsjournals.co.in |

| Anthelmintic | Induces flaccid paralysis in worms (e.g., Piperazine Citrate). informaticsjournals.co.injocpr.com | Effective against Ascaris lumbricoides and Enterobius vermicularis. wisdomlib.org |

Structural Diversity and Functionalization of Piperazines

The piperazine scaffold's utility is rooted in its capacity for functionalization, allowing chemists to fine-tune its properties. gyanvihar.org The two nitrogen atoms provide handles for substitution, which can alter the molecule's three-dimensional geometry and physicochemical characteristics, such as solubility and basicity. encyclopedia.pubrsc.org However, the full potential of this heterocycle has been historically underutilized. mdpi.comresearchgate.net

Limitations of Nitrogen-Substituted Piperazines

For decades, drug discovery efforts have overwhelmingly focused on modifying the two nitrogen atoms of the piperazine ring. mdpi.comrsc.org Approximately 80% of piperazine-containing drugs feature substituents exclusively at the N1 and N4 positions. researchgate.netmdpi.com While this approach has been successful, it has created a significant limitation: a lack of structural diversity in the vast chemical space surrounding the piperazine core. rsc.orgmdpi.com This focus on N-substitution can also lead to metabolic instability, as these positions are often susceptible to enzymatic degradation (e.g., N-dealkylation) in the body, which can impede the development of viable drug candidates. nih.gov

Significance of Carbon-Substituted Piperazines

To overcome these limitations and explore new chemical frontiers, medicinal chemists have increasingly turned their attention to the functionalization of the carbon atoms (C2, C3, C5, and C6) of the piperazine ring. mdpi.comnih.gov Introducing substituents on the carbon backbone, as seen in the chiral building block (R)-1-Boc-3-benzylpiperazine , offers several key advantages:

Expanded Chemical Space: C-substitution unlocks novel three-dimensional arrangements, moving away from the "flatland" of traditional planar molecules. mdpi.comnih.gov This allows for new and potentially more specific interactions with biological targets. nih.gov

Improved Properties: Modifying the carbon skeleton can introduce steric bulk that shields metabolically labile sites, enhancing the drug's stability and pharmacokinetic profile. nih.gov

Creation of Chiral Centers: Substitution on the carbon atoms often creates stereogenic centers, adding another layer of complexity and specificity to the molecule. mdpi.combeilstein-journals.org

The development of synthetic methods to efficiently and selectively create C-substituted piperazines is a critical area of ongoing research, as it provides access to novel molecular architectures for drug discovery. encyclopedia.pubrsc.org

Role of Chiral Piperazines in Drug Development

Chirality, or the "handedness" of a molecule, is a fundamental concept in pharmacology. nih.gov For a chiral drug, the two enantiomers (mirror-image isomers) can have vastly different biological activities, with one being therapeutic and the other being inactive or even causing adverse effects. nih.gov Consequently, the development of single-enantiomer drugs is a major focus in modern drug discovery. rsc.org

The introduction of substituents onto the carbon backbone of the piperazine ring, as exemplified by This compound , creates such chiral centers. The ability to synthesize enantiomerically pure piperazines is crucial for several reasons:

Enhanced Potency and Selectivity: A single, specific enantiomer often fits much better into a target protein's binding site, leading to higher potency and selectivity for the intended target over off-targets. thieme-connect.comcaltech.edu

Improved Pharmacokinetics: Stereochemistry can significantly influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile. thieme-connect.com

Reduced Toxicity: By eliminating the inactive or potentially harmful enantiomer (distomer), the risk of off-target side effects can be minimized. nih.gov

特性

IUPAC Name |

tert-butyl (3R)-3-benzylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-9-17-14(12-18)11-13-7-5-4-6-8-13/h4-8,14,17H,9-12H2,1-3H3/t14-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFIAVMMGSRDLLG-CQSZACIVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN[C@@H](C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650114 | |

| Record name | tert-Butyl (3R)-3-benzylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947272-49-3 | |

| Record name | tert-Butyl (3R)-3-benzylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

R -1-boc-3-benzylpiperazine As a Chiral Building Block and Intermediate

Role in the Synthesis of Complex Molecules

The inherent structural features of (R)-1-Boc-3-benzylpiperazine make it a fundamental component in the synthesis of complex organic molecules. cymitquimica.comchemimpex.com As a chiral building block, it provides a pre-defined stereochemical center, which is crucial in the development of enantiomerically pure compounds, particularly in the pharmaceutical industry. The tert-butyloxycarbonyl (Boc) group on one of the piperazine nitrogens allows for controlled, stepwise reactions. This protecting group can be selectively removed under acidic conditions, revealing a secondary amine that can be further functionalized. The benzyl group at the 3-position not only imparts chirality but also influences the conformational properties of the piperazine ring, which can be a key factor in the biological activity of the final molecule.

The piperazine scaffold itself is a privileged structure in medicinal chemistry, appearing in a multitude of approved drugs. mdpi.com The ability to introduce substituents at various positions of the piperazine ring, starting from a chiral precursor like this compound, is a powerful strategy for creating libraries of compounds for drug discovery programs. mdpi.com For instance, the synthesis of polysubstituted piperazines, which remains a synthetic challenge, can be facilitated by using such well-defined building blocks. researchgate.net

Derivatization Studies

The amenability of this compound to derivatization has been explored in various studies to generate novel compounds with potential therapeutic applications. The Boc-protected nitrogen can be deprotected to yield a free secondary amine, which can then be subjected to a variety of chemical transformations.

One common derivatization strategy involves the acylation of the deprotected piperazine. For example, in the development of a potential methamphetamine vaccine, (R)-1-Boc-2-benzylpiperazine was reacted with 6-(tritylthio)hexanoic acid to form an amide linkage. nih.gov This was followed by the removal of the Boc and trityl protecting groups to yield the final hapten. nih.gov

Another approach involves the reaction of the deprotected piperazine with various electrophiles. In the synthesis of cholinesterase inhibitors, benzylpiperazine was reacted with 1,5-diaryl-3-bromo-1,2,4-triazoles to furnish the corresponding 3-amino-1,2,4-triazole derivatives. rsc.orgrsc.org Subsequent deprotection of the Boc group yielded the target compounds. rsc.orgrsc.org These studies highlight the utility of the piperazine core as a scaffold for creating diverse molecular structures.

Formation of Conjugates and Hybrid Molecules

The synthesis of conjugates and hybrid molecules by linking this compound to other molecular entities, such as amino acids, peptides, and heterocycles, is a prominent strategy in drug discovery. mdpi.com This approach, known as molecular hybridization, aims to combine the pharmacophoric features of different molecules to create new chemical entities with enhanced biological activity and improved pharmacokinetic properties. mdpi.com

Amino Acid and Peptide Conjugates

The conjugation of benzylpiperazine derivatives with amino acids and peptides has been shown to be a promising avenue for the development of novel antimicrobial agents. nih.govjetir.org In one study, various Boc-amino acids were coupled to benzylpiperazine. nih.gov After the removal of the Boc protecting group, the resulting amino acid-benzylpiperazine conjugates exhibited enhanced antimicrobial activity compared to the individual components. nih.gov Specifically, conjugates containing tryptophan and phenylalanine showed significant antibacterial activity. nih.gov

In a similar vein, shorter analogues of the antimicrobial peptide Bactenecin 7 (Bac7), such as RP, PRP, and GPRP, were conjugated with benzylpiperazine. jetir.org The synthesis involved the coupling of Boc-protected peptide fragments to the piperazine core, followed by deprotection to yield the final peptide-heterocycle conjugates. jetir.org These conjugates were then evaluated for their antimicrobial properties. jetir.org

Heterocycle Hybrid Molecules

The piperazine ring of this compound can be incorporated into larger heterocyclic systems to create hybrid molecules with unique pharmacological profiles. The combination of the piperazine moiety with other heterocyclic scaffolds is a well-established strategy in medicinal chemistry to access novel chemical space and modulate biological activity. mdpi.com

For instance, the design of cholinesterase inhibitors has involved the hybridization of a 1,2,4-triazole nucleus with a benzylpiperazine moiety. rsc.orgrsc.org This was achieved by reacting a bromo-substituted triazole with benzylpiperazine, followed by deprotection. rsc.orgrsc.org This molecular hybridization approach aimed to combine the structural features of the triazole with those of the established drug donepezil, which also contains a piperazine ring. rsc.org

Precursor for Advanced Pharmaceutical Intermediates

This compound serves as a crucial precursor for the synthesis of advanced pharmaceutical intermediates, which are then used to produce active pharmaceutical ingredients (APIs). The chiral nature and the presence of multiple reaction sites make it an ideal starting material for the construction of complex drug molecules.

The piperazine scaffold is a common feature in drugs targeting the central nervous system (CNS). chemimpex.com Therefore, derivatives of this compound are valuable intermediates in the development of new treatments for neurological disorders. chemimpex.com For example, it can be used in the synthesis of inhibitors of HIV reverse transcriptase and other viral targets. google.com

The synthesis of substituted azaindoleoxoacetic piperazine derivatives, which have shown antiviral activity, can utilize piperazine intermediates. google.com Similarly, the development of poly(ADP-ribose) polymerase (PARP) inhibitors has involved the use of piperazine-containing intermediates. nih.gov In these syntheses, the piperazine moiety is typically introduced by reacting a suitable precursor with a Boc-protected piperazine, which is then deprotected and further functionalized. nih.gov

Applications in Medicinal Chemistry Research and Drug Discovery

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds to enhance their biological activity and selectivity. For derivatives of (R)-1-Boc-3-benzylpiperazine, SAR studies have provided critical insights into how molecular modifications influence their pharmacological properties. researchgate.netnih.gov

Impact of Chiral Center Configuration on Biological Activity

Chirality is a crucial factor in the biological activity of many drugs, as enantiomers can exhibit different pharmacological and toxicological profiles. mdpi.com The specific three-dimensional arrangement of atoms in a chiral molecule, like this compound, dictates its interaction with chiral biological targets such as receptors and enzymes. mdpi.com

In the context of developing a methamphetamine vaccine, the (R)-configuration of a related compound, (R)-1-Boc-2-benzylpiperazine, was specifically chosen to mimic the stereochemistry of (+)-methamphetamine. This strategic use of a chiral core aimed to generate antibodies with higher affinity and specificity for the target drug. nih.gov Studies have shown that the stereochemical configuration can significantly impact immune recognition, with constrained mimetics leading to higher antibody affinity. nih.gov For example, a vaccine developed using an (R)-configured hapten demonstrated high antibody titers and nanomolar affinity for (+)-methamphetamine. nih.gov

Asymmetric synthesis techniques are often employed to produce enantiomerically pure compounds, allowing for the evaluation of individual enantiomers. For instance, the use of chiral auxiliaries like (-)-sparteine in the deprotonation of N-Boc-piperazines can lead to the preferential formation of one enantiomer, highlighting the importance of stereochemistry in synthetic strategies. beilstein-journals.org

Substituent Effects on Biological Potency

The nature and position of substituents on the piperazine ring and the benzyl group of this compound derivatives can dramatically alter their biological potency.

In the development of σ1 receptor ligands for pain treatment, a series of benzylpiperazine derivatives were synthesized and evaluated. nih.gov SAR studies revealed that the length of the linker between the distal phenyl ring and the central amide group significantly influenced σ1 receptor affinity. An ethylene linker was found to be optimal. nih.gov Furthermore, modifications to the benzyl moiety, such as the introduction of a methoxy group, and alterations to the other substituent on the piperazine nitrogen, like changing from an isobutyl to a cyclohexyl group, led to a significant improvement in both affinity and selectivity for the σ1 receptor over the σ2 receptor. nih.gov

Similarly, in the design of dipeptidyl peptidase IV (DPP-IV) inhibitors, retaining a benzyl substituent at the 2-position of a piperazine-like ring system was found to be essential for potent inhibitory activity. oatext.com While replacing the piperazine ring with a pyrrolidine ring maintained activity, it was less potent than the original 2-benzyl-piperazine lead compound, suggesting the piperazine ring itself contributes to the inhibitory profile. oatext.com

In another example, for coumarin-piperazine derivatives, the presence of a Boc substituent on the piperazine nitrogen was found to be crucial for high inhibitory activity against certain enzymes. scienceopen.com Replacing the Boc group with hydrogen, a benzyl group, or other substituents led to a decrease in activity. scienceopen.com

The following table summarizes the effects of different substituents on the biological activity of piperazine derivatives based on various studies.

| Compound Series | Target | Key Substituent Modification | Effect on Potency |

| Benzylpiperazine Derivatives nih.gov | σ1 Receptor | Change from isobutyl to cyclohexyl on piperazine nitrogen | Increased affinity and selectivity |

| Benzylpiperazine Derivatives nih.gov | σ1 Receptor | Ethylene linker between phenyl and amide | Optimal affinity |

| Dipeptidyl Peptidase IV Inhibitors oatext.com | DPP-IV | Retention of 2-benzyl substituent | Essential for potent activity |

| Coumarin-Piperazine Derivatives scienceopen.com | Enzyme Inhibition | Boc substituent on piperazine | Crucial for high activity |

Design and Synthesis of Novel Pharmacological Agents

The versatile structure of this compound makes it a valuable starting material for the design and synthesis of novel pharmacological agents targeting a variety of biological systems. chemimpex.comresearchgate.net

Targeted Receptor Modulation (e.g., GPCRs, 5-HT Receptors)

G-protein coupled receptors (GPCRs) are a large family of receptors involved in numerous physiological processes, making them important drug targets. in-part.combiorxiv.org Piperazine-based compounds have been developed to specifically target and modulate the activity of various GPCRs. in-part.com The stereochemical configuration of these compounds is critical for their selective interaction with specific GPCR family members. in-part.com

For instance, novel N-arylpiperazine derivatives have been designed as ligands for dopamine D2 and D3 receptors, which are implicated in neurological disorders. nih.gov These compounds were developed as conformationally restricted analogues of existing drugs, demonstrating that subtle structural modifications can lead to distinct binding modes and intrinsic efficacy profiles. nih.gov

Bombesin receptors, another class of GPCRs, are overexpressed in many cancers and are targets for both tumor imaging and therapy. guidetopharmacology.org The development of selective ligands for these receptors is an active area of research.

The following table highlights examples of piperazine derivatives designed for receptor modulation.

| Compound Class | Target Receptor | Therapeutic Area |

| N-arylpiperazine derivatives nih.gov | Dopamine D2/D3 Receptors | Neurodegenerative Diseases |

| Piperazine-based small molecules in-part.com | Specific GPCRs | Various (Cancer, Cardiovascular, etc.) |

| Benzylpiperazinyl derivatives nih.gov | σ1 Receptor | Pain |

Enzyme Inhibition Studies (e.g., STS, H+/K+-ATPase, MAGL)

Enzyme inhibition is a common mechanism of action for many drugs. mdpi.comresearchgate.net Derivatives of this compound have been explored as inhibitors of various enzymes.

Steroid Sulfatase (STS): Inhibition of STS is a potential strategy for treating hormone-dependent cancers like prostate cancer. urologytimes.com By blocking STS, the conversion of dehydroepiandrosterone sulfate (DHEAS) to androgens within cancer cells can be reduced, thereby suppressing tumor growth. urologytimes.com

H+/K+-ATPase: This enzyme, also known as the proton pump, is responsible for gastric acid secretion. Reversible inhibitors of H+/K+-ATPase have been developed to offer a shorter duration of action compared to irreversible inhibitors. nih.gov Studies have shown that certain imidazole derivatives can reversibly inhibit this enzyme. nih.gov

Monoamine Oxidase (MAO): MAO inhibitors are used in the treatment of depression and neurodegenerative diseases. mdpi.com The piperazine scaffold is a feature in some multi-target-directed ligands that combine MAO inhibition with other activities, such as cholinesterase inhibition. mdpi.com

The table below provides examples of enzymes targeted by piperazine-related inhibitors.

| Enzyme Target | Therapeutic Application | Inhibitor Characteristic |

| Steroid Sulfatase (STS) urologytimes.com | Prostate Cancer | Reduces intracrine androgen production |

| H+/K+-ATPase nih.govnih.gov | Gastric Acid-Related Disorders | Reversible inhibition for shorter action |

| Monoamine Oxidase (MAO) mdpi.com | Depression, Neurodegenerative Diseases | Component of multi-target inhibitors |

| Dipeptidyl Peptidase IV (DPP-IV) oatext.com | Diabetes | Potent inhibition with specific substituents |

Development of Antiviral Agents

The development of new antiviral agents is a critical area of research to combat viral infections. nih.govjmb.or.krmdpi.com The piperazine nucleus is a structural feature in various compounds with antiviral activity, including those targeting HIV. researchgate.netmdpi.com

In the search for new HIV-1 inhibitors, piperazine-based compounds have been designed as CCR5 antagonists. researchgate.net CCR5 is a co-receptor that HIV-1 uses to enter host cells. By blocking this receptor, viral entry can be inhibited. SAR studies on these compounds have identified key structural features, such as a 2(S)-methyl piperazine moiety, that are essential for high affinity to the CCR5 receptor. researchgate.net

Furthermore, piperazine derivatives have been investigated as potential agents against other viruses, such as Mycobacterium tuberculosis, by targeting specific viral enzymes. unesp.br For example, derivatives have been designed to mimic the natural substrate of the CYP121A1 enzyme in M. tuberculosis, with the goal of inhibiting its function. unesp.br Schiff base derivatives containing quinoline and quinazoline moieties, which can be linked to piperazine, have also shown broad-spectrum antiviral properties. nih.gov

The following table lists some examples of antiviral applications of piperazine derivatives.

| Viral Target | Mechanism of Action | Example Compound Class |

| HIV-1 researchgate.net | CCR5 Antagonism | 1,4-disubstituted piperidine/piperazine derivatives |

| Mycobacterium tuberculosis unesp.br | CYP121A1 Enzyme Inhibition | Azole piperazine derivatives |

| Various Viruses nih.gov | Multiple (e.g., RdRp inhibition) | Quinoline/quinazoline Schiff base derivatives |

Molecular Docking and Computational Studies

Ligand-Protein Interactions

Molecular docking simulations provide detailed insights into the specific interactions that stabilize a ligand-protein complex. For benzylpiperazine derivatives, these interactions typically include a combination of hydrogen bonds, hydrophobic interactions, and cation-π stacking.

The protonated nitrogen atom of the piperazine ring often plays a critical role, forming key salt bridges or hydrogen bonds with acidic residues in the target protein, such as glutamate or aspartate. nih.gov For example, in studies of sigma-1 (σ₁) receptor ligands, the protonated piperazine nitrogen was found to align efficiently with the crucial Glu172 residue. nih.gov The benzyl group, in turn, can fit into hydrophobic pockets, forming van der Waals and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. oatext.com

Docking studies on a benzylpiperazine-based AChE inhibitor revealed that the arylpiperazine fragment binds to the peripheral anionic site (PAS) of the enzyme, while other parts of the molecule occupy the catalytic active site (CAS). researchgate.net Similarly, in dipeptidyl peptidase IV (DPP IV) inhibitors, the benzylpiperazine moiety showed complementary interactions with the S1 pocket of the enzyme. oatext.com These examples highlight the types of interactions that would be investigated when docking this compound into potential therapeutic targets.

| Target Protein Class | Key Interacting Residues (Examples) | Types of Interaction | Reference |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Trp286, Tyr341 (Peripheral Anionic Site) | π-π stacking, Hydrophobic | researchgate.net |

| Dipeptidyl Peptidase IV (DPP IV) | Glu205, Glu206, Phe357 | Hydrogen Bonding, Hydrophobic | oatext.com |

| Sigma-1 (σ₁) Receptor | Glu172 | Salt Bridge, Hydrogen Bonding | nih.gov |

| Monoacylglycerol Lipase (MAGL) | Ser122, Tyr194, Tyr201 | Hydrogen Bonding, π-π stacking | researchgate.netunimi.it |

Predicting Biological Activity

For a compound like this compound, these in silico predictions can guide experimental studies by highlighting the most probable therapeutic applications. clinmedkaz.org For instance, predictions might suggest activity as a kinase inhibitor or a GPCR ligand, prompting researchers to perform specific binding assays for those target classes. nih.gov ADMET prediction tools further assess the "drug-likeness" of a compound, evaluating properties like aqueous solubility (LogS), lipophilicity (LogP), and potential for blood-brain barrier penetration, which is particularly relevant for drugs targeting the central nervous system. windows.net

| Predicted Property | Computational Tool/Method | Significance | Reference |

|---|---|---|---|

| Biological Activity Spectrum | PASS, Molinspiration | Suggests potential therapeutic targets (e.g., enzyme inhibitor, GPCR ligand). | nih.gov |

| Pharmacokinetic Profile (ADMET) | SwissADME, pkCSM, ADMETlab 2.0 | Predicts drug-likeness, solubility, permeability, and potential toxicity. | nih.govwindows.net |

| Protein Target Identification | SwissTargetPrediction | Identifies most probable macromolecular targets based on structural similarity. | clinmedkaz.org |

| Blood-Brain Barrier (BBB) Permeability | PAMPA, ClogP calculations | Assesses potential for use as a CNS-active drug. | researchgate.net |

Challenges and Future Directions in Chiral Piperazine Research

While the piperazine scaffold is prevalent in FDA-approved drugs, significant chemical space remains underexplored, particularly concerning carbon-substituted derivatives. nih.gov Future research faces the dual challenges of developing more efficient synthetic methods and identifying novel therapeutic applications for these complex molecules.

Development of More Efficient Asymmetric Synthetic Routes

A major hurdle in chiral piperazine research is the stereoselective synthesis of C-substituted derivatives. nih.govmdpi.com The vast majority of existing piperazine-containing drugs are substituted only at the nitrogen atoms, largely due to the synthetic difficulty of controlling stereochemistry at the carbon centers of the ring. nih.govacs.org Developing robust and versatile synthetic methods to access specific isomers, such as this compound, is a key focus.

Recent advances aim to overcome these challenges:

Chiral Pool Synthesis: Using readily available, enantiomerically pure starting materials like α-amino acids to construct the chiral piperazine core. rsc.orgmdpi.com

Metal-Catalyzed Reactions: Palladium-catalyzed reactions, such as carboamination and cyclization, have emerged as powerful tools for forming the piperazine ring with high stereoselectivity. acs.org

Multi-Component Reactions: One-pot procedures, like the Ugi four-component reaction followed by cyclization and reduction, offer an efficient pathway to enantiomerically pure N-protected piperazines. rsc.org

Direct C-H Functionalization: Emerging methods involving photoredox catalysis or transition-metal catalysis aim to directly functionalize the C-H bonds of the piperazine ring, though applying these techniques effectively to piperazine substrates remains a challenge. beilstein-journals.org

Despite progress, issues such as racemization during certain synthetic steps continue to pose difficulties, highlighting the need for further methodological refinement. mdpi.com

Exploration of Novel Therapeutic Targets

The structural versatility of the benzylpiperazine core makes it a privileged scaffold for interacting with a wide array of biological targets. nih.gov A significant future direction is the systematic exploration of this scaffold against novel therapeutic targets beyond its traditional applications.

Recent research has identified promising activities for benzylpiperazine derivatives against a diverse set of proteins implicated in various diseases.

| Therapeutic Target | Associated Disease/Condition | Reference |

|---|---|---|

| Sigma-1 (σ₁) Receptor | Neuropathic Pain, Neurodegeneration | nih.govacs.org |

| Histone Deacetylase 6 (HDAC6) | Neurodegenerative Diseases, Depression | nih.gov |

| Monoacylglycerol Lipase (MAGL) | Inflammation, Cancer, Nociceptive Pain | unimi.it |

| Acetylcholinesterase (AChE) & Beta-Secretase 1 (BACE-1) | Alzheimer's Disease | researchgate.netjneonatalsurg.com |

| Prokineticin Receptors | Type II Diabetes | google.com |

This expansion into new therapeutic areas demonstrates the vast potential of chiral piperazines. Future work will likely involve using this compound and related structures in high-throughput screening campaigns and structure-based design efforts to discover next-generation therapeutics for a wide range of human diseases. researchmap.jp The development of multi-target-directed ligands (MTDLs), where a single molecule is designed to interact with multiple targets in a disease pathway, represents a particularly exciting frontier for this chemical class. researchgate.netjneonatalsurg.com

Addressing Drug Resistance Mechanisms

The emergence of multidrug resistance (MDR) in cancer cells is a primary obstacle to successful chemotherapy. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump anticancer drugs out of the cell, reducing their intracellular concentration and efficacy. The piperazine scaffold, a key structural feature in many bioactive compounds, has become a focal point in the design of agents to counteract MDR.

Researchers have synthesized and evaluated numerous piperazine derivatives for their ability to inhibit P-gp and other resistance-conferring proteins. These compounds often act as chemosensitizers, restoring the cytotoxic effects of conventional anticancer drugs in resistant cancer cell lines.

One strategy involves the development of dual inhibitors that target both P-gp and another protein involved in tumor survival, such as carbonic anhydrase XII (hCA XII). A series of N¹,N⁴-disubstituted piperazine derivatives were designed to contain binding groups for both P-gp and hCA XII. mdpi.com These hybrid compounds demonstrated synergistic effects in reversing MDR in cancer cells that overexpress both proteins. mdpi.comnih.gov For instance, in doxorubicin-resistant human adenocarcinoma colon cells (HT29/DOX) and non-small cell lung cancer cells (A549/DOX), certain piperazine derivatives significantly enhanced the cytotoxicity of doxorubicin. mdpi.com The reversal fold (RF) value, which indicates the factor by which the IC₅₀ of an anticancer drug is reduced, is a key metric for evaluating these modulators.

Another approach involves attaching a benzylpiperazine chain to other molecular scaffolds known for their biological activity, such as flavonoids. Studies on flavonoid derivatives bearing an N-benzylpiperazine moiety showed that they could potentiate doxorubicin's cytotoxicity in resistant K562/DOX cells. acs.org The activity of these compounds is linked to their ability to increase the intracellular accumulation of fluorescent P-gp substrates, indicating direct inhibition of the transporter. acs.org Lipophilicity and the substitution pattern on the N-benzyl group were found to be critical determinants of their MDR-modulating activity. acs.org

The versatility of the piperazine scaffold is also evident in its incorporation into quinoline derivatives designed to inhibit the epidermal growth factor receptor (EGFR), a key target in breast cancer. bohrium.com Furthermore, arylpiperazine derivatives have been identified as potent antagonists of the androgen receptor (AR), showing cytotoxic activity against prostate cancer cells. nih.govmdpi.com The development of such multi-targeting agents represents a promising strategy to tackle the complex nature of drug resistance. mdpi.com

| Piperazine Derivative Class | Target(s) | Key Research Finding | Cell Line(s) | Reference |

|---|---|---|---|---|

| N¹,N⁴-disubstituted piperazines | P-gp, hCA XII | Compound 33 showed the best synergistic effect, significantly enhancing doxorubicin cytotoxicity and accumulation in resistant cells. mdpi.comnih.gov | HT29/DOX, A549/DOX | mdpi.com, nih.gov |

| Flavonoid-N-benzylpiperazines | P-gp | Compounds with a 2,3,4-trimethoxybenzylpiperazine chain were more potent than the reference drug verapamil in potentiating doxorubicin cytotoxicity. acs.org | K562/DOX | acs.org |

| 1,4-Substituted arylalkyl piperazines | P-gp | Identified potent and long-lasting P-gp modulators (compounds 9 and 10 ) that inhibited rhodamine-123 efflux. unifi.it | K562/DOX | unifi.it |

| Quinoxalinyl–piperazine derivatives | Bcl-2, Cell Cycle (G2/M) | Compound 30 inhibited the proliferation of several cancer cell lines and showed synergistic inhibitory effects with other anticancer drugs like paclitaxel and cisplatin. nih.govmdpi.com | Breast, Skin, Pancreas, Cervix | nih.gov, mdpi.com |

Advancements in Drug Delivery Systems for Piperazine Derivatives

Beyond overcoming drug resistance, piperazine derivatives are integral to the development of advanced drug delivery systems. Their physicochemical properties can be tuned to enhance drug transport across biological barriers and to construct sophisticated drug carriers.

A significant challenge in oral drug delivery is the poor permeability of many drugs, especially macromolecules, across the intestinal epithelium. acs.orgnih.gov Piperazine derivatives have been identified as effective permeation enhancers. They function by transiently altering the structure of epithelial monolayers. acs.orgnih.gov Research has shown that compounds like 1-phenylpiperazine can increase myosin-mediated cellular contraction, leading to the disruption of cell-cell junctions, particularly cadherin-based junctions. acs.org This mechanism enhances the paracellular transport of co-administered drugs. Interestingly, the efficacy of these enhancers is strongly correlated with the pH of the treatment solution, with optimal non-cytotoxic enhancement observed in a pH range of 9.2 to 9.6 for Caco-2 cell monolayers. nih.gov

The functionalization of the piperazine ring is a key strategy for creating targeted and controlled-release drug delivery platforms. The core structure of this compound itself, with its protected nitrogen and chiral center, serves as a valuable building block for more complex molecules. chemimpex.com The Boc-protecting group allows for selective reactions at the other nitrogen atom, while the benzyl group can be modified to alter properties like lipophilicity.

Recent advances in synthetic chemistry, particularly in the C-H functionalization of the piperazine ring, have expanded the structural diversity of these compounds. mdpi.com Previously, about 80% of piperazine-containing drugs were only substituted at the nitrogen positions. mdpi.com New methods, such as those using SnAP or CLAP reagents and photoredox catalysis, allow for the direct attachment of various functional groups to the carbon atoms of the piperazine ring. mdpi.com This capability is crucial for developing:

Targeted Drug Carriers: Functional groups that recognize specific receptors on cancer cells can be attached to the piperazine scaffold, directing the drug payload to the tumor site. mdpi.com

Stimuli-Responsive Systems: Linkers that are cleaved in response to the tumor microenvironment (e.g., low pH or reductive conditions) can be incorporated, allowing for controlled drug release.

Enhanced Bioavailability: The inherent properties of the piperazine moiety, combined with further functionalization, can improve the solubility and absorption of poorly bioavailable drugs. chemimpex.comresearchgate.net

Dendritic scaffolds and nanomaterials functionalized with piperazine derivatives are also being explored. For example, polyester dendrimers can be modified with piperazine-containing moieties to precisely control the number of attached drug molecules and targeting ligands. Similarly, the surface of nanomaterials like Zeolitic Imidazolate Framework-8 (ZIF-8) can be functionalized to create platforms for precise and controlled drug release in cancer therapy. rsc.org

| System/Approach | Piperazine Role | Mechanism/Advantage | Application | Reference |

|---|---|---|---|---|

| Permeation Enhancement | Active Enhancer | Increases myosin-mediated contraction, disrupting epithelial cell-cell junctions to enhance paracellular drug transport. acs.orgnih.gov | Oral delivery of macromolecules | acs.org, nih.gov, nih.gov |

| C-H Functionalization | Versatile Scaffold | Allows for the attachment of targeting ligands, imaging agents, or solubility-enhancing groups to the carbon backbone of the piperazine ring. mdpi.com | Targeted and controlled drug delivery | mdpi.com |

| Dendritic Scaffolds | Core/Surface Moiety | Enables precise control over drug payload and the attachment of multiple functional units (e.g., for targeting and solubility). | Covalent drug attachment, targeted delivery | |

| Nanomaterial Functionalization (e.g., ZIF-8) | Surface Modifier | Enhances targeted delivery and controlled release properties of the nanomaterial carrier in response to the tumor microenvironment. rsc.org | Cancer therapy, combination therapy | rsc.org |

Research Methodologies

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental for elucidating the molecular structure and confirming the identity of (R)-1-Boc-3-benzylpiperazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are routinely used to map the chemical environment of the hydrogen and carbon atoms within the molecule. mdpi.com In ¹H NMR spectra of related Boc-protected piperazines, characteristic signals include those for the tert-butyl group of the Boc protector, which appears as a singlet, and various multiplets corresponding to the protons of the piperazine ring and the benzyl group. mdpi.comajpp.in For instance, in a related compound, tert-butyl 4-butylpiperazine-1-carboxylate, the Boc group's methyl protons present as a singlet at 1.45 ppm. mdpi.com

Mass Spectrometry (MS): This technique determines the molecular weight and can provide information about the compound's fragmentation pattern, further confirming its structure. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which helps in determining the elemental composition. mdpi.com For 1-Boc-3-benzylpiperazine, the expected protonated molecule [M+H]⁺ would be observed at an m/z of approximately 277.18. chemspider.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For Boc-protected piperazine derivatives, characteristic absorption bands would be expected for the C=O stretch of the carbamate group and N-H stretching vibrations. ajpp.in

Chromatographic Separation and Analysis

Chromatographic techniques are essential for purifying this compound and assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of this compound. cymitquimica.com Chiral HPLC, utilizing a chiral stationary phase, is specifically employed to separate the (R) and (S) enantiomers and determine the enantiomeric excess (ee) of the desired (R)-enantiomer. acs.org For example, a Chiralpak® AD-H column can be used for the chiral separation of similar compounds.

Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), is another powerful technique for analyzing the purity and identifying volatile components of a sample. europa.eu

Column Chromatography: This preparative technique is widely used for the purification of synthesized this compound from reaction mixtures, typically using silica gel as the stationary phase. mdpi.comunesp.brjst.go.jp

In Vitro Biological Assays

While this compound is primarily a synthetic intermediate, its derivatives are often evaluated for biological activity using various in vitro assays. These assays are crucial for identifying potential therapeutic applications.

Derivatives of benzylpiperazine have been investigated for a range of biological activities, including:

Enzyme Inhibition: Assays are performed to determine the inhibitory activity of derivative compounds against specific enzymes. For example, derivatives have been tested as inhibitors of dipeptidyl peptidase IV (DPP-IV), a target for type 2 diabetes treatment, with IC₅₀ values determined through fluorometric assays. oatext.com

Antimicrobial Activity: The effectiveness of related compounds against various microbial strains, such as Mycobacterium tuberculosis, is evaluated to determine their potential as antimicrobial agents. unesp.br

Receptor Binding: Assays are conducted to study the interaction of derivatives with specific receptors, which is crucial for understanding their mechanism of action in areas like neuropharmacology. chemimpex.com

Cytotoxicity Assays: These assays, often using cell lines like HepG2, are performed to assess the toxicity of the compounds to cells, which is a critical step in drug development. acs.org

Antiviral Activity: Derivatives have been tested for their ability to inhibit viral replication, for instance, against the Hepatitis C virus (HCV). acs.org

In Vivo Animal Models

Examples of in vivo studies involving related piperazine compounds include:

Neuroprotective Activity: Evaluation in mouse models of acute cerebral ischemia to assess the potential of derivatives to protect nerve cells. researchgate.net

Cognitive Enhancement: Testing in mice with scopolamine-induced memory impairment to determine procognitive effects relevant to conditions like Alzheimer's disease. acs.org

Antidepressant-like Effects: Studies in rodents to investigate behaviors indicative of antidepressant activity. unodc.org

Pharmacokinetic Studies: Analysis of drug distribution in brain and plasma of mice to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile. acs.org

Computational Chemistry and Molecular Modeling

Computational methods are increasingly used to predict the properties and interactions of molecules like this compound and its derivatives, guiding synthetic efforts and explaining experimental observations.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor or enzyme active site. It is used to understand binding modes and to correlate binding affinities with in vitro inhibitory activities. unesp.broatext.com

Physicochemical Property Prediction: Computational tools are used to calculate properties such as topological polar surface area (TPSA), LogP, and the number of hydrogen bond donors and acceptors, which are important for predicting a compound's druglikeness. ambeed.comchemscene.com

Density Functional Theory (DFT): DFT calculations can be used to model the lithiation reactions of N-Boc heterocycles, providing insights into their reactivity. core.ac.uk

Crystallography

X-ray Diffraction: Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline compound. This technique can confirm the absolute stereochemistry of chiral centers and provide detailed information about bond lengths, bond angles, and conformation in the solid state. researchgate.netresearchgate.net For related benzhydryl piperazine derivatives, X-ray crystallography has been used to confirm the chair conformation of the piperazine ring and to analyze intermolecular interactions like hydrogen bonding. researchgate.netresearchgate.net

Q & A

Q. How should researchers address conflicting data on the metabolic stability of this compound?

- Methodological Answer :

- Conduct CYP inhibition assays (e.g., CYP3A4, CYP2D6) to identify metabolic pathways.

- Compare results across species (e.g., human vs. rat liver microsomes) to assess translatability.

- Use statistical tools (e.g., Bland-Altman plots) to quantify inter-lab variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。